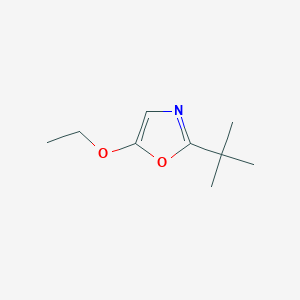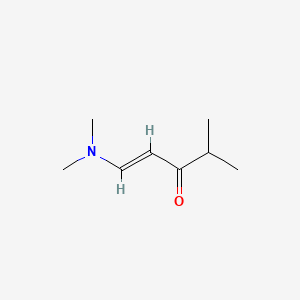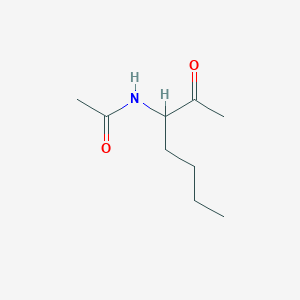![molecular formula C9H8O B1315258 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde CAS No. 78926-35-9](/img/structure/B1315258.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde
Descripción general
Descripción
“Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde” is a chemical compound. The name suggests that it is a derivative of “Bicyclo[4.2.0]octa-1,3,5-triene”, with a carbaldehyde functional group attached at the 7th position .
Molecular Structure Analysis
The structure of “Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde” can be inferred from its name. It is a bicyclic compound with a three-membered ring fused to a five-membered ring. The carbaldehyde group (-CHO) is attached at the 7th position .Aplicaciones Científicas De Investigación
1. Chemical Rearrangements and Transformations
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde and its derivatives are involved in various chemical rearrangements and transformations. For example, a study by Doering and Roth (1963) explored the Cope rearrangement in bicyclo[5.1.0]octa-2,5-diene, a related compound, highlighting its rapid reaction at room temperature and the resultant structural transformations (Doering & Roth, 1963). Similarly, Klumpp et al. (2010) reported on the synthesis of bicyclo[3.2.1]octa-2,6-diene derivatives, demonstrating the versatility of bicyclic compounds in organic synthesis (Klumpp et al., 2010).
2. Polymer Chemistry and Material Science
In material science, specifically in polymer chemistry, bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde derivatives have been used in the development of new polymers. Boadi and Sampson (2021) described the alternating ring-opening metathesis polymerization involving bicyclo[4.2.0]oct-6-ene-7-carboxamide, showing the potential of these compounds in creating novel polymeric materials with unique properties (Boadi & Sampson, 2021).
3. Advanced Organic Synthesis
Advanced organic synthesis techniques often utilize bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde and its derivatives. For instance, Kündig et al. (1990) discussed the regioselective lithiation of its tricarbonylchromium complex, showcasing the compound's utility in creating structurally complex molecules (Kündig, Ferret, & Rudolph, 1990).
4. Photochemical Studies
The compound and its derivatives are also significant in photochemical studies. Warrener et al. (1979) investigated the photochemistry of bicyclo[4.2.0]octa-2,4,7-trienes, indicating the compound's responsiveness to light-induced chemical reactions and transformations (Warrener et al., 1979).
Propiedades
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,6,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGLJCIYRHLVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506101 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |
CAS RN |
78926-35-9 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















